Meprednisone Acetate

Anti-inflammatory Corticosteroid Potency

Meprednisone Acetate (CAS 1106-03-2) is a patent-expired C21-acetate ester prodrug of Meprednisone, designed for sustained-release depot formulations with a documented 69-hour absorption half-life. Its esterification fundamentally alters lipophilicity and release kinetics, rendering it non-interchangeable with Prednisone or Methylprednisolone in research models. Essential for bioanalytical labs resolving MS co-elution with Dexamethasone/Betamethasone; a validated tool for NK cell inhibition studies. Budget-friendly R&D sourcing with no active patent restrictions.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS No. 1106-03-2
Cat. No. B136059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprednisone Acetate
CAS1106-03-2
Synonyms16-Meprednisone Acetate;  Meprednisone 21-Acetate;  (16β)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione;  17,21-Dihydroxy-16β-methyl-pregna-1,4-diene-3,11,20-trione 21-Acetate; 
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C
InChIInChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1
InChIKeyRZAMUHXEOMZXET-ABQXZQTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprednisone Acetate (CAS 1106-03-2): Understanding the Compound and Its Position Among Glucocorticoid Analogs


Meprednisone Acetate (CAS 1106-03-2) is a synthetic glucocorticoid and the 21-acetate ester prodrug of Meprednisone, a metabolite of Methylprednisolone. As a prodrug, it is designed for hydrolysis in vivo to release the active glucocorticoid alcohol, thereby modulating the drug's absorption, distribution, and duration of action [1]. While its primary mechanism—binding to the glucocorticoid receptor (NR3C1) to regulate gene transcription—is shared across the corticosteroid class [2], its specific C16β-methyl substitution and esterification confer distinct physicochemical and pharmacokinetic properties that differentiate it from non-esterified analogs like Prednisone and Prednisolone. This prodrug formulation is a critical factor for scientific selection in applications requiring controlled release or prolonged activity.

Why Meprednisone Acetate Cannot Be Treated as a Simple Substitute for Methylprednisolone or Prednisone


Substituting Meprednisone Acetate with a different glucocorticoid, such as Methylprednisolone or Prednisone, introduces significant uncertainty in experimental or therapeutic outcomes due to three non-interchangeable properties. First, the acetate ester at the C21 position fundamentally alters the compound's lipophilicity and release kinetics, acting as a prodrug depot rather than an immediate-release active pharmaceutical ingredient [1]. Second, even within the same structural family, anti-inflammatory and immunosuppressive potencies vary substantially: for instance, Methylprednisolone is documented as having a relative anti-inflammatory potency of 5.0, compared to Prednisone at 4.0, with Meprednisone exhibiting distinct potency metrics (e.g., 6.25x cortisol) [2]. Third, analytical differentiation is non-trivial; Meprednisone shares the same parent mass as the dehydrohalogenated mass of Dexamethasone and Betamethasone, co-eluting in standard assays and risking false positives or quantification errors in bioanalytical studies [3]. These factors collectively preclude generic substitution without rigorous method validation and pharmacokinetic confirmation.

Quantitative Evidence Guide: Key Differentiators for Meprednisone Acetate Selection


Relative Anti-Inflammatory Potency: Class Positioning vs. Methylprednisolone and Prednisone

In the class of intermediate-acting glucocorticoids, Meprednisone is positioned with a relative anti-inflammatory potency of approximately 6.25 times that of cortisol. This differentiates it from Methylprednisolone (5.0x cortisol) and Prednisone/Prednisolone (4.0x cortisol), suggesting a slightly higher potency ceiling on a milligram-equivalent basis for systemic effects [1]. While this data pertains to the active Meprednisone moiety rather than the acetate prodrug, it provides a class-level inference for the pharmacodynamic potential once the acetate is hydrolyzed. This quantitative difference underscores why Meprednisone Acetate cannot be assumed to be dose-equivalent to Methylprednisolone Acetate in pre-clinical models.

Anti-inflammatory Corticosteroid Potency

Superior In Vitro Immunosuppressive Potency Against NK Cell Functions

In a direct head-to-head comparison of small-molecule immunosuppressive drugs, Methylprednisolone (MePRD) was identified as the most potent drug with an effect on all Natural Killer (NK) cell functions tested in vitro, including proliferation, degranulation, and antibody-dependent cellular cytotoxicity (ADCC) [1]. The study compared MePRD against other immunosuppressants like Mycophenolic acid (MPA) and Everolimus (EVE). Meprednisone, being a direct metabolite and prodrug precursor of Methylprednisolone, is expected to exert this same potent, broad-spectrum NK cell inhibition upon in vivo conversion.

Immunosuppression Natural Killer Cells In Vitro

Prolonged Systemic Exposure via Acetate Prodrug Depo Effect

The acetate ester formulation is not merely a solubility enhancer but a critical determinant of pharmacokinetic (PK) profile. While specific human PK data for Meprednisone Acetate is unavailable, data for the structurally analogous Methylprednisolone Acetate (MPA) reveals a profound depo effect. Following intramuscular administration of MPA in dogs, the absorption half-time (t½ absorption) was a prolonged 69.04 hours, with a relatively low absolute bioavailability of 42.7% for the released Methylprednisolone [1]. In contrast, oral administration of the non-esterified alcohol (Methylprednisolone) results in rapid, near-complete absorption. This directly contrasts with Methylprednisolone Sodium Succinate, a water-soluble ester prodrug with a much shorter absorption half-life [2].

Pharmacokinetics Prodrug Sustained Release

Analytical Co-Elution Challenge with Dexamethasone and Betamethasone

A critical differentiator in analytical and forensic science is the unique mass spectrometric challenge posed by Meprednisone. It has been demonstrated that Meprednisone shares an identical parent mass with the dehydrohalogenated mass of Dexamethasone and Betamethasone. Furthermore, under standard reverse-phase liquid chromatography conditions, these three compounds co-elute, displaying the same mass spectra [1]. This makes confident identification and quantification of Meprednisone Acetate's metabolite impossible without specialized chiral chromatography methods. This is a direct analytical interference not encountered with most other glucocorticoids, including Prednisone and Methylprednisolone.

Bioanalysis LC-MS/MS Doping Control

Commercial Exclusivity and Historical NDA Designation

From a procurement and regulatory standpoint, Meprednisone (as the active moiety) holds a distinct commercial history. It is the generic ingredient for the branded drug BETAPAR (formerly marketed by Schering) and is listed in a single New Drug Application (NDA 016053-002) that was approved prior to 1982 [1]. As of 2026, there are no active US patents listed for Meprednisone, indicating it resides in the public domain from an active ingredient perspective [1]. This contrasts with some other analogs which may have active formulation patents or exclusivity periods.

Regulatory Procurement IP

Optimal Application Scenarios for Meprednisone Acetate Based on Verifiable Evidence


Sustained-Release Formulation Research and Long-Acting Depot Development

For formulation scientists developing long-acting injectable suspensions or implants, Meprednisone Acetate is a scientifically justified choice. The class-level inference from Methylprednisolone Acetate data, showing a 69-hour absorption half-life in vivo, confirms its inherent suitability as a depot prodrug [1]. This property is essential for studies requiring sustained glucocorticoid exposure over several days from a single dose, minimizing the need for frequent re-dosing in chronic disease models.

In Vitro Immunopharmacology of Natural Killer (NK) Cell Suppression

Researchers investigating comprehensive NK cell inhibition should consider Meprednisone Acetate based on data identifying its active metabolite (Methylprednisolone) as the most potent, broad-spectrum inhibitor of NK cell effector functions (proliferation, degranulation, ADCC) in vitro compared to other common immunosuppressants like MPA [2]. This makes it a valuable tool compound for dissecting NK cell-mediated pathology or validating new immunosuppressive targets.

Bioanalytical Method Development and Forensic Doping Control

Due to its unique mass spectrometric interference with Dexamethasone and Betamethasone, Meprednisone Acetate is an essential analyte for bioanalytical labs developing or validating forensic and doping control assays. The documented co-elution and shared mass require the implementation of advanced chiral chromatography methods to distinguish these compounds [3]. Using Meprednisone Acetate as a reference standard is non-negotiable for ensuring the specificity and accuracy of assays intended to monitor corticosteroid use in regulated industries like sports and equestrian events.

Cost-Effective Preclinical Studies on Intermediate-Acting Glucocorticoids

Procurement specialists aiming to minimize costs and legal overhead for large-scale preclinical studies should note the patent-expired status of the Meprednisone active ingredient. With no active US patents and a single, long-discontinued NDA, sourcing Meprednisone Acetate avoids the premium pricing and complex licensing agreements often associated with newer, patent-protected corticosteroid analogs [4]. This makes it a budget-friendly alternative for fundamental research on glucocorticoid mechanisms where the specific therapeutic profile of newer agents is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meprednisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.